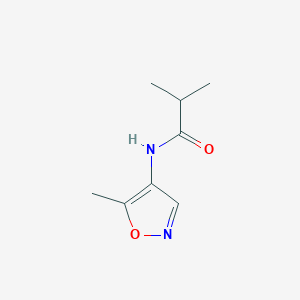
2-methyl-N-(5-methyl-4-isoxazolyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(5-methyl-4-isoxazolyl)propionamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as AMPA, which stands for alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid. AMPA is an agonist that selectively binds to the glutamate receptor, which is located in the central nervous system.
Mecanismo De Acción
AMPA selectively binds to the glutamate receptor, which is a type of ionotropic receptor that is involved in the transmission of excitatory signals in the central nervous system. The binding of AMPA to the glutamate receptor leads to the opening of ion channels, which allows the influx of calcium ions into the cell. This influx of calcium ions triggers a cascade of intracellular signaling pathways that ultimately lead to changes in synaptic strength and plasticity.
Efectos Bioquímicos Y Fisiológicos
The binding of AMPA to the glutamate receptor leads to the activation of various downstream signaling pathways, which can have both biochemical and physiological effects. For example, the influx of calcium ions can activate enzymes that are involved in the synthesis of new proteins and the remodeling of the cytoskeleton. These changes can lead to the formation of new synapses and the strengthening of existing synapses, which are critical for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-N-(5-methyl-4-isoxazolyl)propionamide has several advantages for use in lab experiments. It is a selective agonist that binds specifically to the glutamate receptor, which allows for precise control of the experimental conditions. It also has a high affinity for the receptor, which means that it can elicit a strong response even at low concentrations.
However, there are also some limitations to using AMPA in lab experiments. One of the main limitations is that it is a relatively small molecule, which means that it may not be able to penetrate the cell membrane and reach its target receptors. It also has a short half-life, which means that it may rapidly degrade in the body and lose its effectiveness.
Direcciones Futuras
There are several future directions for research on 2-methyl-N-(5-methyl-4-isoxazolyl)propionamide. One area of research is the development of new AMPA receptor agonists that have improved pharmacokinetic properties and can penetrate the cell membrane more effectively. Another area of research is the investigation of the role of AMPA receptors in various neurological disorders, such as epilepsy and Alzheimer's disease. Finally, there is a need for further research on the downstream signaling pathways that are activated by AMPA receptors, as this could lead to the development of new therapies for a wide range of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 2-methyl-N-(5-methyl-4-isoxazolyl)propionamide involves a series of chemical reactions. The starting material is 5-methyl-4-isoxazolecarboxylic acid, which is converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-methylalanine to give 2-methyl-N-(5-methyl-4-isoxazolyl)propionamide.
Aplicaciones Científicas De Investigación
2-methyl-N-(5-methyl-4-isoxazolyl)propionamide has been extensively studied for its potential applications in scientific research. It has been used as a research tool to investigate the role of glutamate receptors in various physiological and pathological processes. AMPA has been shown to play a critical role in synaptic plasticity, which is the ability of the brain to change and adapt in response to experiences. It has also been implicated in various neurological disorders, such as epilepsy, Alzheimer's disease, and stroke.
Propiedades
Número CAS |
108512-01-2 |
|---|---|
Nombre del producto |
2-methyl-N-(5-methyl-4-isoxazolyl)propionamide |
Fórmula molecular |
C8H12N2O2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)8(11)10-7-4-9-12-6(7)3/h4-5H,1-3H3,(H,10,11) |
Clave InChI |
CLGIZNNLWVSRJY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NO1)NC(=O)C(C)C |
SMILES canónico |
CC1=C(C=NO1)NC(=O)C(C)C |
Sinónimos |
Propanamide, 2-methyl-N-(5-methyl-4-isoxazolyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



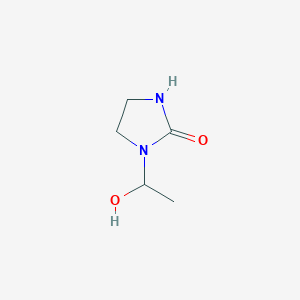
![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)


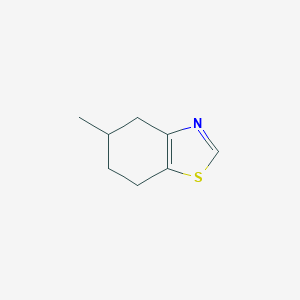

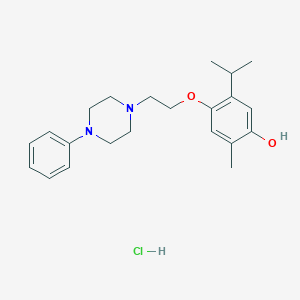
![4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B11486.png)
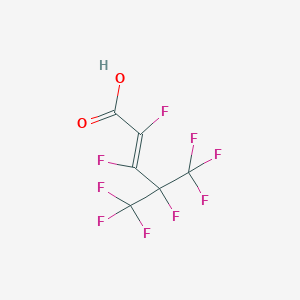

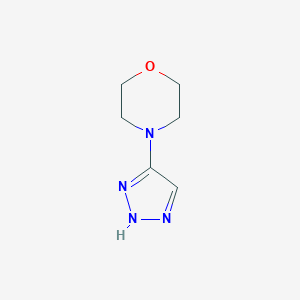
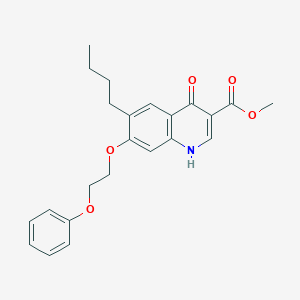
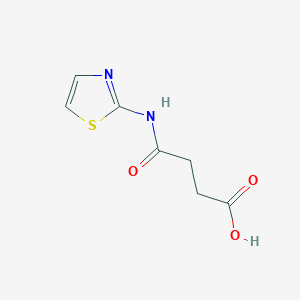
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B11500.png)